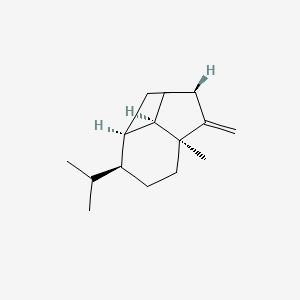
(-)-Isosativene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Isosativene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units. It is known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its distinct stereochemistry, which plays a crucial role in its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Isosativene typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method includes the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction is often catalyzed by sesquiterpene synthases, enzymes that facilitate the formation of the sesquiterpene skeleton.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Isosativene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-Isosativene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene biosynthesis and for developing new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, research focuses on the therapeutic potential of this compound and its derivatives. Studies have shown promising results in the treatment of certain infections and inflammatory conditions.
Industry
Industrially, this compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also explored for its potential use in agricultural applications as a natural pesticide.
Mécanisme D'action
The mechanism of action of (-)-Isosativene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. Pathways involved include the inhibition of microbial enzymes and the modulation of inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Sativene: A closely related sesquiterpene with similar structural features.
(-)-Caryophyllene: Another sesquiterpene with comparable biological activities.
(-)-Humulene: Known for its anti-inflammatory properties, similar to (-)-Isosativene.
Uniqueness
This compound stands out due to its specific stereochemistry, which imparts unique biological activities not observed in its analogs. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1R,3S,6S,7R,8R)-3-methyl-2-methylidene-6-propan-2-yltricyclo[5.2.1.03,8]decane |
InChI |
InChI=1S/C15H24/c1-9(2)12-5-6-15(4)10(3)11-7-13(12)14(15)8-11/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15-/m1/s1 |
Clé InChI |
CGZBLYYTRIVVTD-XLWJZTARSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1C[C@H](C3)C2=C)C |
SMILES canonique |
CC(C)C1CCC2(C3C1CC(C3)C2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


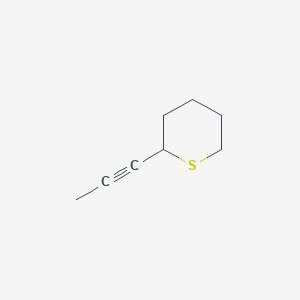
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
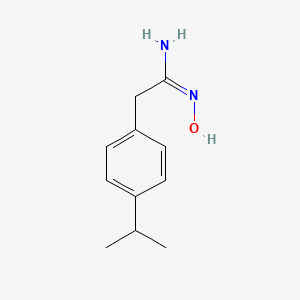
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
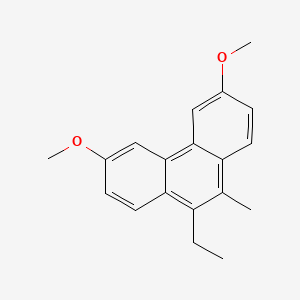
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
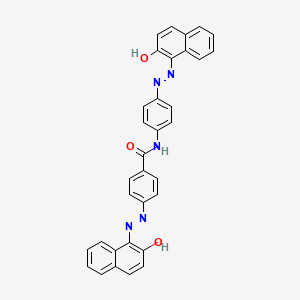
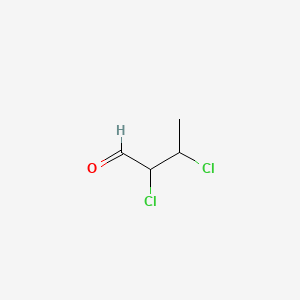
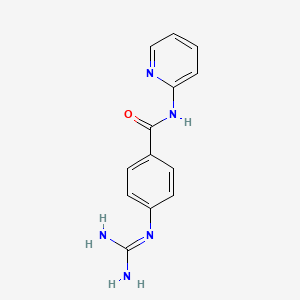
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
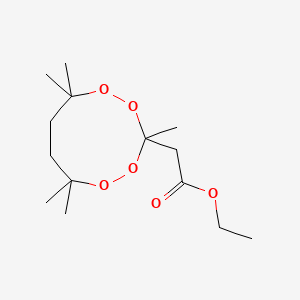
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
